
(Adamantan-2-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Adamantan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C11H17ClO2S . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of adamantane derivatives, such as “(Adamantan-2-yl)methanesulfonyl chloride”, involves various methods. These include the development of novel methods for their preparation and polymerization reactions . The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by constructing the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis
The molecular structure of adamantane derivatives has been investigated using quantum-chemical calculations . The adamantane moiety is a tricyclic molecule that appears as a building block in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives are diverse. They include double-bonded adamantane derivatives, which have high reactivity and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives have been studied extensively. For instance, adamantane has appeared as a building block in organic synthesis alongside other common aliphatic compounds .科学的研究の応用
Synthesis and Chemical Studies
- RNA-Cleaving DNA Enzyme Synthesis : The solvolytic reaction of methanesulfonyl chloride, related to (adamantan-2-yl)methanesulfonyl chloride, has been studied, revealing insights into the kinetics and mechanisms of these reactions, which are critical in the synthesis of RNA-cleaving DNA enzymes (Choi et al., 2000).
Materials Science Applications
- Gas Transport Properties : Research on adamantane-based polysulfones, which incorporate structures related to (adamantan-2-yl)methanesulfonyl chloride, has shown their effectiveness in gas transport, indicating potential applications in filtration and membrane technologies (Pixton & Paul, 1995).
Chemical Reaction Mechanisms
Hydrolysis of Secondary Alkyl Sulfonates : Studies on the hydrolysis of various secondary methanesulphonates, including those with adamantane structures, provide insights into SN2 reactions with high carbocation character, which are essential for understanding various chemical synthesis processes (Bentley & Bowen, 1978).
Molecular Structure Analysis : Investigations into the molecular structure of methane sulfonyl chloride, closely related to (adamantan-2-yl)methanesulfonyl chloride, help in understanding its chemical behavior and potential applications in various synthetic processes (Hargittai & Hargittai, 1973).
Electrochemical Applications
- Ionic Liquid Studies : The combination of methanesulfonyl chloride with AlCl3 forms an ionic liquid, which has been studied for its electrochemical properties, particularly in the reversible intercalation of sodium into vanadium pentoxide films, indicating potential applications in battery technology (Su, Winnick, & Kohl, 2001).
Biochemical Research
- Enzymatic Reactions and Conversion Studies : Methionine sulfoximine's enzymatic reactions, including its conversion to various compounds, provide insights into biochemical pathways and potential therapeutic applications (Cooper, Stephani, & Meister, 1976).
Radical Chemistry
- One-Electron Reduction Studies : The study of the one-electron reduction of methanesulfonyl chloride offers insights into the behavior of intermediates in radical chemistry, which is essential for understanding various organic reactions (Tamba et al., 2007).
Safety and Hazards
将来の方向性
The future directions in the field of adamantane chemistry involve those with double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Furthermore, adamantane is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
特性
IUPAC Name |
2-adamantylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIYZADVVBWUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Adamantan-2-yl)methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

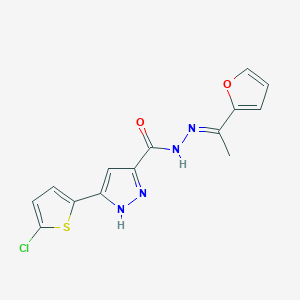
![N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2980097.png)
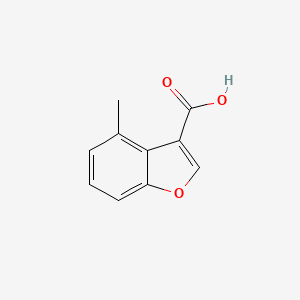
![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)
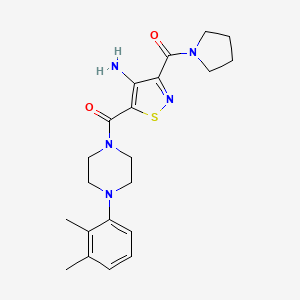

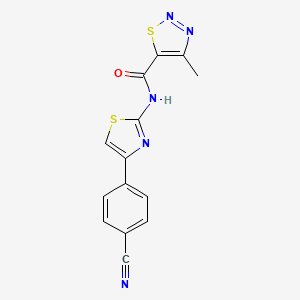
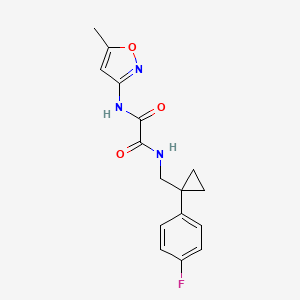
![1,3-bis(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980109.png)
![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)
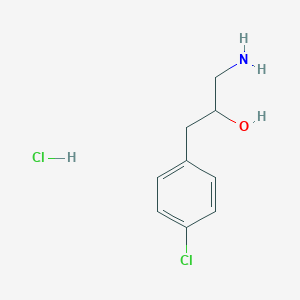
![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)